molecular formula C17H19N3O2S B277867 N-[2-(4-acetylpiperazin-1-yl)phenyl]thiophene-2-carboxamide

N-[2-(4-acetylpiperazin-1-yl)phenyl]thiophene-2-carboxamide

Cat. No. B277867
M. Wt: 329.4 g/mol
InChI Key: RLDMLULGHIIDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-acetylpiperazin-1-yl)phenyl]thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamides. It has gained significant attention in the scientific community due to its potential applications in research and drug development.

Mechanism of Action

The mechanism of action of N-[2-(4-acetylpiperazin-1-yl)phenyl]thiophene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting specific enzymes or pathways that are involved in the development and progression of cancer or inflammation.
Biochemical and Physiological Effects:
N-[2-(4-acetylpiperazin-1-yl)phenyl]thiophene-2-carboxamide has been reported to have various biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells and promote apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(4-acetylpiperazin-1-yl)phenyl]thiophene-2-carboxamide in lab experiments is its well-established synthesis method. It is also relatively easy to obtain and has been extensively studied, making it a reliable compound for research. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of N-[2-(4-acetylpiperazin-1-yl)phenyl]thiophene-2-carboxamide. One potential direction is to investigate its use in combination with other anti-cancer or anti-inflammatory agents to enhance its efficacy. Another direction is to study its potential use in other diseases, such as neurodegenerative disorders or autoimmune diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
N-[2-(4-acetylpiperazin-1-yl)phenyl]thiophene-2-carboxamide is a promising chemical compound that has potential applications in various scientific research fields. Its well-established synthesis method, extensive research, and potential efficacy make it a reliable compound for research. However, further research is needed to fully understand its mechanism of action, potential side effects, and future directions for its use.

Synthesis Methods

The synthesis of N-[2-(4-acetylpiperazin-1-yl)phenyl]thiophene-2-carboxamide involves the reaction of 2-bromo thiophene with 4-acetylpiperazine in the presence of a palladium catalyst. The resulting product is then treated with a carboxylic acid derivative to obtain the final compound. The synthesis method is well-established and has been reported in several scientific publications.

Scientific Research Applications

N-[2-(4-acetylpiperazin-1-yl)phenyl]thiophene-2-carboxamide has potential applications in various scientific research fields. It has been studied for its anti-cancer activity and has shown promising results in inhibiting the growth of cancer cells. It has also been investigated for its anti-inflammatory properties and has been found to reduce inflammation in animal models.

properties

Product Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]thiophene-2-carboxamide

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H19N3O2S/c1-13(21)19-8-10-20(11-9-19)15-6-3-2-5-14(15)18-17(22)16-7-4-12-23-16/h2-7,12H,8-11H2,1H3,(H,18,22)

InChI Key

RLDMLULGHIIDQE-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CS3

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CS3

solubility

49.4 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.